molecular formula C8H7NO2S B054408 5-Acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile CAS No. 120456-32-8

5-Acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile

Cat. No. B054408
CAS RN: 120456-32-8
M. Wt: 181.21 g/mol
InChI Key: ZGOZJDITBOCFPV-UHFFFAOYSA-N
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Description

5-Acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is an organic compound that belongs to the class of thiophenes and is widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile is not fully understood. However, studies have shown that it exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 5-Acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile exhibits anti-inflammatory and anti-cancer properties by reducing the production of pro-inflammatory cytokines and inhibiting the activity of certain enzymes and signaling pathways in the body. It has also been shown to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-Acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of inflammation and cancer. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-Acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile. One area of research is the development of new synthetic methods for the compound, which may lead to the discovery of new organic compounds with unique properties. Another area of research is the study of the compound's potential use as an anti-inflammatory and anti-cancer agent, which may lead to the development of new treatments for these diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 5-Acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile.
In conclusion, 5-Acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile is an organic compound that has gained significant attention in the field of scientific research due to its unique properties. It is widely used in the synthesis of various organic compounds and has been studied for its potential use as an anti-inflammatory and anti-cancer agent. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesis Methods

The synthesis of 5-Acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile can be achieved through various methods. One of the commonly used methods is the reaction of 5-acetyl-2-hydroxy-4-methylthiophene with cyanogen bromide. The reaction takes place in the presence of a base and yields 5-Acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile as the final product.

Scientific Research Applications

5-Acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile has been extensively used in scientific research due to its unique properties. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been studied for its potential use as an anti-inflammatory and anti-cancer agent.

properties

CAS RN

120456-32-8

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

5-acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile

InChI

InChI=1S/C8H7NO2S/c1-4-6(3-9)8(11)12-7(4)5(2)10/h11H,1-2H3

InChI Key

ZGOZJDITBOCFPV-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)O)C(=O)C

Canonical SMILES

CC1=C(SC(=C1C#N)O)C(=O)C

synonyms

5-acetyl-2-hydroxy-4-methyl-3-Thiophenecarbonitrile

Origin of Product

United States

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